molecular formula C21H31F3O B141299 Aacocf3 CAS No. 149301-79-1

Aacocf3

Cat. No.: B141299
CAS No.: 149301-79-1
M. Wt: 356.5 g/mol
InChI Key: PLWROONZUDKYKG-DOFZRALJSA-N
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Description

Arachidonyltrifluoromethane, also known as arachidonyl trifluoromethyl ketone, is a synthetic analog of arachidonic acid. This compound is characterized by the replacement of the carboxyl group in arachidonic acid with a trifluoromethyl ketone group. It is primarily known for its role as a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme involved in the release of arachidonic acid from membrane phospholipids .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of arachidonic acid with trifluoromethyl ketone reagents under specific conditions to achieve the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale production. This may involve the use of more efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Arachidonyltrifluoromethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ketones, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Arachidonyltrifluoromethane has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the inhibition of phospholipase A2 and related enzymatic pathways.

    Biology: The compound is employed in research on cellular signaling pathways involving arachidonic acid and its metabolites.

    Medicine: Arachidonyltrifluoromethane is investigated for its potential therapeutic effects in conditions such as neurodegenerative diseases, cardiovascular diseases, and inflammatory disorders.

    Industry: It is used in the development of pharmaceuticals and as a research tool in various biochemical assays .

Comparison with Similar Compounds

Uniqueness: Arachidonyltrifluoromethane is unique due to its specific inhibition of the 85 kDa cytosolic phospholipase A2 (cPLA2). This selectivity makes it a valuable tool in research focused on cPLA2-related pathways and diseases. Its ability to permeate cells and selectively inhibit cPLA2 distinguishes it from other inhibitors that may have broader or less specific effects .

Properties

IUPAC Name

(6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-6,9,12,15-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(25)21(22,23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWROONZUDKYKG-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017144
Record name (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149301-79-1
Record name (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149301-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidonyltrifluoromethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149301791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arachidonyltrifluoromethane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17022
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARACHIDONYLTRIFLUOROMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00XIW1CR0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Arachidonyl Trifluoromethyl Ketone (AACOCF3) acts as a slow- and tight-binding inhibitor of cytosolic phospholipase A2 (cPLA2) [, ]. It binds directly to the enzyme [], forming a charged hemiketal in the active site [], and prevents the enzyme from cleaving phospholipids, particularly those containing arachidonic acid (AA) [, ]. This inhibition reduces the release of AA and subsequently the production of downstream inflammatory mediators like prostaglandins and leukotrienes [, , , , , , , ]. Inhibiting cPLA2 activity with this compound has shown several downstream effects in various cell types and disease models:

  • Reduced inflammation: this compound attenuates inflammation and tissue injury in models of spinal cord injury [, ], lung injury [, ], and ischemia-reperfusion injury [].
  • Suppressed tumor growth: this compound can suppress tumor growth by inhibiting angiogenesis [] and by directly affecting tumor cell survival [, , ].
  • Modulation of cell signaling: this compound can influence cell signaling pathways, including the ERK1/2 pathway [, ], p38 MAPK pathway [], and NF-κB pathway [, ].
  • Altered ion channel activity: In certain cell types, this compound can modulate ion channel activity, such as L-type Ca2+ channels [] and K+ channels [, , ].

A:

  • Spectroscopic Data: While the provided papers do not detail complete spectroscopic data for this compound, [] describes using 19F and 13C NMR experiments to study its interaction with cPLA2. They observed a 13C NMR chemical shift value of 101.0 ppm for the carbonyl carbon of the enzyme-bound inhibitor, suggesting it exists as a charged hemiketal.

ANone: The provided research focuses primarily on the biological activity and mechanism of action of this compound. Information regarding its material compatibility and stability under various conditions (temperature, pH, solvents, etc.) is not discussed.

  • Elucidating cPLA2 function: this compound helps researchers understand the roles of cPLA2 in various cellular processes, such as inflammation, signal transduction, and cell death [, , , , , , , , ].
  • Developing therapeutic strategies: By inhibiting cPLA2, this compound shows potential as a starting point for developing drugs targeting inflammation, cancer, and other diseases [, , , , , , , ].

ANone: The provided research papers do not delve into the computational chemistry or modeling of this compound. There is no mention of specific simulations, calculations, or QSAR models developed for this compound.

ANone: While dedicated SAR studies are not presented, several papers offer insights into the structural features important for this compound's activity:

  • Trifluoromethyl ketone group: This moiety is essential for potent inhibition of cPLA2, likely through the formation of a stable hemiketal with the enzyme's active site serine [, ].
  • Arachidonyl chain: The presence of the arachidonyl chain significantly enhances this compound's inhibitory potency compared to shorter-chain analogues, highlighting the importance of structural mimicry to the natural arachidonic acid substrate [, ].
  • COOH group modifications: Replacing the COOH group with other functionalities (COCH3, CH(OH)CF3, CHO, or CONH2) abolishes or significantly reduces cPLA2 inhibition, indicating its critical role in binding [].

ANone: The provided papers primarily focus on this compound's biological activity and do not offer detailed information about its stability under various conditions (temperature, pH, light exposure, etc.) or strategies for formulation to improve stability, solubility, or bioavailability.

ANone: The available research papers primarily focus on this compound's mechanism of action, downstream effects, and potential as a tool for studying cPLA2. They do not cover aspects related to SHE regulations, detailed PK/PD analysis, toxicity profiles, drug delivery strategies, or other applied aspects of drug development.

ANone: While the papers do not provide a complete historical overview, they highlight some key milestones in this compound research:

  • Early 1990s: this compound emerges as a potent and relatively selective inhibitor of cPLA2 [, ], enabling researchers to investigate the role of this enzyme in various cellular processes.
  • Mid-1990s to early 2000s: Research using this compound unravels the involvement of cPLA2 in inflammation, cell signaling, and cell death in various cell types and disease models [, , , , , , , , , , , , , ].
  • Recent years: Studies continue to explore the therapeutic potential of targeting cPLA2 with this compound and related compounds, particularly in the context of cancer and inflammatory diseases [, , , , , , , ].

ANone: Yes, this compound research exemplifies cross-disciplinary collaboration:

  • Biochemistry and Enzymology: Understanding this compound's interaction with cPLA2 [, ] and the enzyme's role in AA metabolism [, , ] are fundamental to its use.
  • Cell Biology and Immunology: this compound research has significantly advanced our understanding of cPLA2 in inflammation [, , , , , , , ], signal transduction [, , , , ], and cell death [, ].
  • Pharmacology and Drug Development: The use of this compound as a pharmacological tool has fueled the exploration of cPLA2 as a therapeutic target for cancer [, , , ], inflammatory diseases [, , , , ], and other conditions [, , ].

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